molecular formula C10H17N3O2S B1434441 Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate CAS No. 1601246-24-5

Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate

Cat. No.: B1434441
CAS No.: 1601246-24-5
M. Wt: 243.33 g/mol
InChI Key: LKEOTZHJNBVUKX-UHFFFAOYSA-N
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Description

Ethyl 2-aminothiazole-4-carboxylate is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . It is also known as a mixed-type inhibitor .


Synthesis Analysis

Ethyl 2-aminothiazole-4-carboxylate can be synthesized by reacting ethyl bromopyruvate and thiourea . A new and practical one-pot procedure for the synthesis of several 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials is described .


Molecular Structure Analysis

The molecular formula of Ethyl 2-aminothiazole-4-carboxylate is C6H8N2O2S . The InChI Key is XHFUVBWCMLLKOZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The corrosion inhibition efficiency of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate (EMTC) has been studied to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution .


Physical and Chemical Properties Analysis

Ethyl 2-aminothiazole-4-carboxylate appears as a pale cream to cream to pale yellow powder . Its melting point ranges from 174.0-181.0°C .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate and its analogs have been a focus in the synthesis of various chemical compounds. For example, Albreht et al. (2009) detailed the transformations of ethyl 4-[ 1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates (Albreht, Uršič, Svete, & Stanovnik, 2009).

Antitumor and Antimicrobial Activities

Significant research has been conducted on the antitumor and antimicrobial properties of this compound derivatives. El-Subbagh et al. (1999) synthesized ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, which showed remarkable antitumor activity against various human tumor cell lines (El-Subbagh, Abadi, & Lehmann, 1999). Additionally, Desai et al. (2019) explored the antimicrobial activities of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives against various bacterial and fungal strains (Desai, Bhatt, & Joshi, 2019).

Structural and Chemical Studies

The structural properties of this compound derivatives have been extensively studied. Lynch and Mcclenaghan (2004) investigated the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its adducts, providing insights into hydrogen-bonded interactions and molecular assembly (Lynch & Mcclenaghan, 2004).

Applications in Biological Studies

This compound and its derivatives have been used in biological research, such as studying their effects as inhibitors. Raviprabha and Bhat (2019) examined the corrosion inhibition efficiency of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate in preventing the corrosion of AA6061 alloy in acidic media, indicating its potential use in materials science (Raviprabha & Bhat, 2019).

Future Directions

The development of anticancer drug resistance is significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effect is more desirable .

Biochemical Analysis

Biochemical Properties

Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in the cellular redox state .

Additionally, this compound can bind to specific proteins, altering their conformation and function. This binding can affect protein-protein interactions, enzyme-substrate affinity, and overall cellular metabolism. The compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules is crucial for its biochemical activity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules such as mitogen-activated protein kinases and phosphoinositide 3-kinase, the compound can induce or inhibit cell death and growth .

Furthermore, this compound affects gene expression by interacting with transcription factors and regulatory proteins. This interaction can lead to upregulation or downregulation of specific genes, impacting cellular functions such as differentiation, metabolism, and immune response .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it has been found to inhibit the activity of certain kinases by competing with ATP for binding sites, thereby blocking phosphorylation events essential for signal transduction .

Additionally, this compound can interact with DNA and RNA, affecting nucleic acid stability and function. This interaction can lead to changes in gene expression and protein synthesis, ultimately influencing cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade in the presence of light or heat .

Long-term exposure to this compound has been associated with changes in cellular metabolism and function. For instance, prolonged treatment can lead to alterations in mitochondrial activity, affecting energy production and cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage .

Threshold effects have been identified, where a specific dosage range elicits a therapeutic response, while doses above this range result in adverse effects. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and detoxification . The compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

These interactions can lead to changes in metabolite levels, impacting cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters, influencing its intracellular concentration and localization .

Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, affecting its distribution and accumulation in different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to mitochondria, where it affects mitochondrial function and energy production . Additionally, it can localize to the nucleus, where it interacts with transcription factors and regulatory proteins, influencing gene expression .

Post-translational modifications, such as phosphorylation and acetylation, can also affect the subcellular localization of this compound, directing it to specific compartments or organelles .

Properties

IUPAC Name

ethyl 4-amino-2-(diethylamino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-4-13(5-2)10-12-8(11)7(16-10)9(14)15-6-3/h4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEOTZHJNBVUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=C(S1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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